4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid: TAK-242 , is a cyclohexene derivative. Its chemical structure consists of a pyrrole ring with a carboxylic acid group and a sulfamoyl moiety attached to a phenyl ring containing chlorine and fluorine substituents . TAK-242 has garnered attention due to its selective inhibition of toll-like receptor 4 (TLR4)-mediated cytokine production.
Preparation Methods
Synthetic Routes: TAK-242 can be synthesized through various routes. One common method involves the reaction of a cyclohexene precursor with a sulfamoyl chloride derivative. The chloro- and fluoro-substituted phenyl group is introduced via suitable electrophilic aromatic substitution reactions.
Reaction Conditions: The synthesis typically employs mild conditions, ensuring functional group tolerance. Detailed reaction conditions and specific reagents are available in the literature .
Industrial Production: While industrial-scale production details are proprietary, TAK-242 can be efficiently synthesized using established methodologies.
Chemical Reactions Analysis
Reactivity: TAK-242 undergoes several chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify the sulfamoyl group.
Substitution: The phenyl ring allows for substitution reactions.
Transmetalation: In Suzuki–Miyaura coupling, TAK-242’s boron atom transmetalates with palladium, forming C–C bonds.
N-Bromosuccinimide (NBS): Used in bromination reactions.
Palladium catalysts: Essential for Suzuki–Miyaura coupling.
Major Products: The major products depend on the specific reaction conditions. TAK-242 derivatives with altered substituents may arise.
Scientific Research Applications
TAK-242’s applications span various fields:
Immunology: Its TLR4 inhibition suppresses cytokine production, making it relevant for immune-related research.
Inflammation: TAK-242’s anti-inflammatory properties are explored in diseases like sepsis.
Drug Development: Researchers investigate its potential as a therapeutic agent.
Mechanism of Action
TAK-242 selectively inhibits TLR4 signaling by blocking intracellular pathways. It disrupts the MyD88-dependent pathway, preventing pro-inflammatory cytokine release .
Comparison with Similar Compounds
TAK-242’s uniqueness lies in its specific TLR4 inhibition. Similar compounds include other sulfamoyl derivatives and TLR modulators.
Properties
Molecular Formula |
C11H8ClFN2O4S |
---|---|
Molecular Weight |
318.71 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClFN2O4S/c12-8-3-6(13)1-2-9(8)15-20(18,19)7-4-10(11(16)17)14-5-7/h1-5,14-15H,(H,16,17) |
InChI Key |
IORJNXDPZIZMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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